molecular formula C13H14N4O2 B14121267 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide CAS No. 1210470-79-3

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide

Katalognummer: B14121267
CAS-Nummer: 1210470-79-3
Molekulargewicht: 258.28 g/mol
InChI-Schlüssel: OEXXVZKWZLWUTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide is a complex organic compound that features a pyridazine ring fused with an isonicotinamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide typically involves the reaction of 6-oxopyridazine derivatives with isonicotinamide under controlled conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide involves its interaction with specific molecular targets. The pyridazine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the isonicotinamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide is unique due to its combination of the pyridazine and isonicotinamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

1210470-79-3

Molekularformel

C13H14N4O2

Molekulargewicht

258.28 g/mol

IUPAC-Name

N-[3-(6-oxopyridazin-1-yl)propyl]pyridine-4-carboxamide

InChI

InChI=1S/C13H14N4O2/c18-12-3-1-7-16-17(12)10-2-6-15-13(19)11-4-8-14-9-5-11/h1,3-5,7-9H,2,6,10H2,(H,15,19)

InChI-Schlüssel

OEXXVZKWZLWUTO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.